Tetrahydrocannabivarol is classified as a phytocannabinoid, a type of chemical compound found in cannabis plants. It is structurally similar to tetrahydrocannabinol but features a shorter alkyl chain, which impacts its pharmacological properties. The primary source of tetrahydrocannabivarol is Cannabis sativa, where it occurs naturally in varying concentrations depending on the strain and cultivation conditions .
The synthesis of tetrahydrocannabivarol can be achieved through several methods, including biosynthetic pathways and chemical synthesis. One notable method involves the enzymatic conversion of cannabigerolic acid, which serves as a precursor. This process typically employs specific cannabinoid synthases such as tetrahydrocannabivarin acid synthase.
Chemical synthesis methods have also been developed to produce tetrahydrocannabivarol with high yields. These methods often involve multiple steps of chemical transformations, including condensation reactions and selective functional group modifications .
Tetrahydrocannabivarol has a molecular formula of C19H26O2 and a molecular weight of approximately 282.41 g/mol. Its structure features:
Tetrahydrocannabivarol can participate in various chemical reactions typical of cannabinoids:
Tetrahydrocannabivarol interacts primarily with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2:
Tetrahydrocannabivarol shows promise for various therapeutic applications:
Tetrahydrocannabivarin (THCV), formally named 6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol, is a propyl homolog of Δ9-tetrahydrocannabinol (Δ9-THC). Its molecular formula is C₁₉H₂₆O₂, with a molar mass of 286.415 g·mol⁻¹ [1]. The core structure comprises a dibenzopyran ring system with a phenolic hydroxyl group at C-1 and a propyl side chain at C-3 (instead of the pentyl chain in Δ9-THC) [1] [3]. This alkyl chain length difference critically influences its pharmacological profile.
THCV exhibits complex isomerism. Like Δ9-THC, it has 7 double-bond isomers (e.g., Δ8, Δ9, Δ10) and 30 potential stereoisomers due to chiral centers at C-6a and C-10a and the trans-fusion of the B and C rings [1] [4]. The Δ8-THCV isomer (double bond between C-8-C9) is synthetically accessible (coded O-4395) but is rarely identified in natural Cannabis sativa extracts [1]. Biosynthetically, THCV originates from cannabigerovarinic acid (CBGVA), formed when geranyl pyrophosphate condenses with divarinolic acid (a C₅ precursor with a 3-carbon chain) instead of olivetolic acid (C₇ with a 5-carbon chain). THCV synthase then cyclizes CBGVA to tetrahydrocannabivarin carboxylic acid (THCVA), which decarboxylates to THCV upon heating or UV exposure [1] [6].
Table 1: Structural Features of Tetrahydrocannabivarin Isomers
Feature | Δ9-Tetrahydrocannabivarin | Δ8-Tetrahydrocannabivarin |
---|---|---|
Double Bond Position | Between C9-C10 | Between C8-C9 |
Natural Occurrence | Prevalent in African/Asian cannabis strains | Synthetic or trace constituent |
Synthetic Designation | GWP42004 | O-4395 |
Chiral Centers | C6a, C10a | C6a, C10a |
The primary chemical distinction between Tetrahydrocannabivarin and Δ9-THC lies in their alkyl side chains: Tetrahydrocannabivarin possesses a 3-carbon propyl group, whereas Δ9-THC has a 5-carbon pentyl chain [1] [3] [8]. This difference profoundly alters receptor binding:
Table 2: Chemical and Receptor Binding Comparison
Property | Tetrahydrocannabivarin | Δ9-Tetrahydrocannabinol |
---|---|---|
Side Chain | Propyl (C3) | Pentyl (C5) |
CB1 Receptor Activity | Neutral antagonist (low dose), weak agonist (high dose) | Partial agonist |
CB2 Receptor Activity | Partial agonist | Partial agonist |
TRPV Activation | TRPV1-4 agonist | Weak/modulated TRPV activity |
FAAH Inhibition | Yes (µM range) | Weak or negligible |
5-HT1A Activity | Agonist | Limited interaction |
Tetrahydrocannabivarin is a lipophilic molecule with a calculated log P (partition coefficient) of ~6.5, similar to Δ9-THC [3] [5]. This high lipophilicity dictates poor aqueous solubility (<1 µg/mL) but significant solubility in organic solvents like ethanol, methanol, chloroform, and lipids [1] [9]. Its crystalline form is stable at room temperature but susceptible to decarboxylation when heated: the precursor THCVA loses CO₂ above 110°C to form bioactive Tetrahydrocannabivarin [1].
In plasma, Tetrahydrocannabivarin and its metabolites bind extensively to proteins (>95%), limiting free diffusion [5] [7]. Stability studies indicate isomer-specific behavior: Δ9-Tetrahydrocannabivarin is more stable than Δ8-Tetrahydrocannabivarin, which isomerizes to Δ9-Tetrahydrocannabivarin under physiological conditions (pH 7.4, 37°C) [7] [9]. Analytical separation of isomers requires advanced chromatography: 2D-LC/MS/MS resolves Δ8-Tetrahydrocannabivarin, Δ9-Tetrahydrocannabivarin, and their carboxylated metabolites (THCV-COOH) using reverse-phase and chiral columns [5] [9]. Decarboxylation kinetics of THCVA follow first-order kinetics, with rates accelerated by heat, light, and alkaline conditions [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7